![molecular formula C9H6BrClS B138130 3-(Bromomethyl)-7-chlorobenzo[b]thiophene CAS No. 17512-61-7](/img/structure/B138130.png)
3-(Bromomethyl)-7-chlorobenzo[b]thiophene
Overview
Description
3-(Bromomethyl)-7-chlorobenzo[b]thiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing a sulfur atom. This particular compound is characterized by the presence of a bromomethyl group at the third position and a chlorine atom at the seventh position on the benzo[b]thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .
Mechanism of Action
Target of Action
Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .
Mode of Action
It’s known that thiophene derivatives can interact with their targets via hydrogen bonding, π-anion, π–π stacked interactions, and π-sigma bonding type interactions .
Biochemical Pathways
It’s known that thiophene derivatives can affect a variety of biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Result of Action
Thiophene derivatives have been reported to possess a wide range of therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-7-chlorobenzo[b]thiophene typically involves the bromination of 7-chlorobenzo[b]thiophene. One common method is the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-7-chlorobenzo[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Coupling: Formation of biaryl derivatives.
Scientific Research Applications
Medicinal Chemistry
Synthesis of Pharmaceutical Compounds
3-(Bromomethyl)-7-chlorobenzo[b]thiophene serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives have shown potential in treating various diseases, including cancer, inflammation, and microbial infections. For instance, it is used in the preparation of sertaconazole nitrate, an antifungal agent, highlighting its relevance in drug development .
Case Study: Anticancer Activity
Research indicates that compounds derived from this compound exhibit significant anticancer properties. A study demonstrated that modifications to this compound can enhance its efficacy against specific cancer cell lines, thereby paving the way for new therapeutic strategies .
Material Science
Organic Semiconductors and Conductive Polymers
In material science, this compound is utilized in developing organic semiconductors and conductive polymers. These materials are essential for creating electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's unique electronic properties make it a valuable component in these applications .
Biological Research
Biochemical Assays
The compound is also employed as a probe in biochemical assays to study enzyme activities and protein interactions. Its ability to selectively react with biological molecules allows researchers to investigate complex biochemical pathways and mechanisms .
Example: Enzyme Activity Studies
In a recent study, this compound was used to assess the activity of specific enzymes involved in metabolic pathways. The results indicated that this compound could serve as a valuable tool for understanding enzyme kinetics and regulation .
Industrial Chemistry
Agrochemicals and Specialty Chemicals
In industrial chemistry, this compound plays a role in synthesizing agrochemicals and specialty chemicals. Its derivatives are utilized in developing pesticides and herbicides, contributing to agricultural productivity .
Synthesis Methodology
Recent advancements have focused on improving the synthesis of this compound using less toxic solvents, enhancing yield and purity. For example, using n-heptane instead of carbon tetrachloride has shown improved outcomes in terms of environmental safety and product quality .
Comparison with Similar Compounds
Similar Compounds
3-Bromothieno[3,2-b]thiophene: Similar structure but lacks the chlorine atom.
2-Bromo-3-methylthiophene: Contains a methyl group instead of a chlorobenzo ring.
7-Chlorobenzo[b]thiophene: Lacks the bromomethyl group
Uniqueness
3-(Bromomethyl)-7-chlorobenzo[b]thiophene is unique due to the presence of both bromomethyl and chlorine substituents on the thiophene ring. This combination enhances its reactivity and allows for diverse chemical modifications. The compound’s unique structure makes it a valuable intermediate in the synthesis of complex molecules with specific biological and chemical properties .
Biological Activity
3-(Bromomethyl)-7-chlorobenzo[b]thiophene is a heterocyclic compound that belongs to the thiophene family, characterized by a bromomethyl group at the third position and a chlorine atom at the seventh position on the benzo[b]thiophene ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial properties. The following sections will explore its synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of this compound typically involves bromination reactions. A common method utilizes N-bromosuccinimide (NBS) as the brominating agent in an inert solvent like n-heptane or n-hexane under reflux conditions. This approach enhances reaction efficiency and safety compared to traditional solvents like carbon tetrachloride .
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against various pathogens, including both Gram-positive and Gram-negative bacteria as well as fungi. Research indicates that derivatives of benzo[b]thiophenes, including this compound, show low minimum inhibitory concentrations (MICs), suggesting potent antimicrobial effects.
- MIC Values : In studies, compounds related to benzo[b]thiophenes demonstrated MIC values as low as 16 µg/mL against Staphylococcus aureus and Candida albicans .
- Mechanism of Action : The presence of halogen substituents (bromine and chlorine) enhances the electrophilic character of the compound, making it an effective intermediate in organic synthesis and a potential pharmacophore for developing new antimicrobial agents .
Other Biological Activities
In addition to its antimicrobial properties, this compound has been implicated in various other biological activities:
Study on Antimicrobial Efficacy
A recent study evaluated the efficacy of various substituted benzo[b]thiophenes against common bacterial strains. The results indicated that this compound exhibited notable bactericidal activity, particularly against S. aureus and Escherichia coli. The time-kill curve analysis confirmed rapid bactericidal action at MIC levels, highlighting its potential for therapeutic applications in treating bacterial infections .
Synthesis and Pharmacological Evaluation
Another investigation focused on synthesizing this compound derivatives and assessing their pharmacological profiles. It was found that these derivatives maintained good drug-like properties with no violations of Lipinski's rule of five, making them suitable candidates for further development as pharmaceutical agents .
Summary Table of Biological Activities
Properties
IUPAC Name |
3-(bromomethyl)-7-chloro-1-benzothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClS/c10-4-6-5-12-9-7(6)2-1-3-8(9)11/h1-3,5H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFKWTWJUANJQNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)SC=C2CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80464121 | |
Record name | 3-(Bromomethyl)-7-chloro-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80464121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17512-61-7 | |
Record name | 3-(Bromomethyl)-7-chloro-1-benzothiophen | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017512617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Bromomethyl)-7-chloro-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80464121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(BROMOMETHYL)-7-CHLORO-1-BENZOTHIOPHENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEJ77W6PRE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-(Bromomethyl)-7-chlorobenzo[b]thiophene in sertaconazole synthesis and how does its structure facilitate this role?
A1: this compound serves as an electrophile in the synthesis of sertaconazole. [] Its structure is crucial for this function:
Q2: What are the advantages of using a phase transfer catalyst like tetrabutyl ammonium chloride in this specific synthesis?
A2: The synthesis of sertaconazole utilizes a phase transfer catalyst, tetrabutyl ammonium chloride, for several key reasons: []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.